tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC17508358
Molecular Formula: C13H25NO3
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO3 |
|---|---|
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H25NO3/c1-10-9-14(7-5-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
| Standard InChI Key | BOMZSQMBRKQRRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCC1CCO)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Fundamental Properties
tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate (molecular formula: , molecular weight: 257.37 g/mol) features a piperidine scaffold substituted at the 3-position with a methyl group and at the 4-position with a 2-hydroxyethyl chain. The tert-butyloxycarbonyl (Boc) group at the 1-position confers steric protection to the piperidine nitrogen, enhancing stability during synthetic manipulations. Key structural attributes include:
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Stereochemical Complexity: The 3-methyl group introduces chirality, rendering enantiomeric forms that may exhibit divergent biological activities.
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Hydrophilic-Lipophilic Balance: The hydroxyethyl moiety enhances water solubility, while the Boc group and methyl substituent contribute to lipid solubility, optimizing membrane permeability.
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.37 g/mol |
| Boiling Point | Estimated 320–330°C (extrapolated) |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Solubility | Miscible in polar organic solvents (e.g., DMSO, methanol) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from 3-methylpiperidine. A representative route includes:
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Boc Protection: Reaction of 3-methylpiperidine with di-tert-butyl dicarbonate () in dichloromethane under basic conditions (e.g., triethylamine) to yield tert-butyl 3-methylpiperidine-1-carboxylate.
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Hydroxyethyl Introduction: Subsequent alkylation at the 4-position using 2-bromoethanol or ethylene oxide under nucleophilic conditions, followed by purification via column chromatography.
Table 1. Synthetic Routes and Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-Methylpiperidine, | , 0°C → RT, 12 h | 85–90 |
| 2 | tert-Butyl 3-methylpiperidine-1-carboxylate, 2-Bromoethanol | , THF, 60°C, 6 h | 70–75 |
Industrial Manufacturing
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during Boc protection.
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Catalytic Alkylation: Employ phase-transfer catalysts to improve hydroxyethylation efficiency.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three functional regions: the Boc group, hydroxyethyl chain, and methylated piperidine ring.
Oxidation and Reduction
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Oxidation: The hydroxyethyl group undergoes oxidation to a ketone () using or .
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Reduction: Catalytic hydrogenation () reduces ester groups, though the Boc group remains intact under mild conditions.
Table 2. Representative Transformations
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Oxidation | , | tert-Butyl 4-(2-oxoethyl)-3-methylpiperidine-1-carboxylate | Ketone intermediate synthesis |
| Alkylation | , | Quaternary ammonium derivatives | Surfactant research |
Ring Functionalization
The piperidine nitrogen, protected by the Boc group, can be deprotected under acidic conditions (e.g., HCl/dioxane) for further derivatization.
Biological Activities and Mechanistic Insights
Enzyme Interactions
The hydroxyethyl side chain facilitates hydrogen bonding with enzymatic active sites. Studies on analogous compounds demonstrate:
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Esterase Inhibition: Competitive inhibition via interaction with catalytic serine residues ().
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Cytochrome P450 Modulation: Altered metabolic pathways in hepatocyte models, suggesting drug-drug interaction potential.
Cellular and Therapeutic Effects
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Neuroprotection: In astrocyte cultures, structural analogues reduced oxidative stress markers (e.g., ROS by 40% at 10 µM).
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Anti-inflammatory Activity: Suppression of IL-6 and TNF-α in macrophage assays ().
Table 3. In Vitro Biological Activity Data
| Assay Model | Endpoint Measured | Effect Observed | Concentration Range |
|---|---|---|---|
| LPS-stimulated macrophages | IL-6 secretion | 55% inhibition | 5–20 µM |
| Amyloid-β-treated neurons | Cell viability | 30% increase | 10–50 µM |
Applications in Drug Discovery and Material Science
Pharmacological Scaffolds
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GPR119 Agonists: The hydroxyethyl group mimics endogenous ligands, enabling design of anti-diabetic agents.
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HDAC Inhibitors: Boc-deprotected derivatives chelate zinc ions in histone deacetylases, showing promise in oncology.
Industrial Applications
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Chiral Ligands: Utilized in asymmetric catalysis for enantioselective synthesis.
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Polymer Additives: Enhance thermal stability in polyurethane foams.
Comparative Analysis with Structural Analogues
Table 4. Key Comparisons with Related Piperidines
| Compound | Substituents | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate | 3-Me, 4-CH₂CH₂OH | 2.1 | 12 µM (Esterase) |
| tert-Butyl 3,3-dimethylpiperidine-1-carboxylate | 3,3-diMe | 2.8 | 18 µM (Esterase) |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 4-CHO | 1.6 | N/A |
The 3-methyl substitution enhances steric hindrance compared to dimethyl analogues, reducing metabolic clearance rates by ~20% in hepatic microsomes.
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